8-Acetyl-7-hydroxy-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Probe:

-Acetyl-7-hydroxy-4-methylcoumarin, also known as 4-methylumbelliferone (4-MU), is a widely used fluorescent probe in various scientific research applications due to its unique properties. It exhibits strong fluorescence, making it readily detectable in biological assays. Additionally, its fluorescence intensity changes upon interaction with specific molecules, allowing researchers to monitor various biological processes.

Studies have employed 4-MU to:

- Measure enzyme activity: Enzymes like esterases and glycosidases can cleave the ester bond in 4-MU-conjugated substrates, releasing free 4-MU and generating a fluorescent signal. This increased fluorescence is proportional to the enzyme activity, enabling researchers to quantify enzyme function in various contexts .

- Monitor cellular uptake: By attaching 4-MU to biomolecules like antibodies or nanoparticles, researchers can track their cellular uptake and distribution. The fluorescence intensity within cells indicates the amount of internalized biomolecules, providing insights into cellular targeting and drug delivery .

- Detect specific biomolecules: Researchers can design probes by conjugating 4-MU with molecules that bind to specific targets like proteins or nucleic acids. Upon binding, the local environment of 4-MU changes, altering its fluorescence properties and enabling the detection of the target molecule .

Biosensor Development:

The ability of 4-MU to respond to environmental changes makes it valuable in developing biosensors. Researchers can immobilize 4-MU onto various surfaces and design systems that trigger fluorescence changes upon specific stimuli. These biosensors can be used for:

- Environmental monitoring: By designing 4-MU-based sensors sensitive to pollutants like heavy metals or toxins, researchers can monitor environmental quality in real-time .

- Medical diagnostics: Biosensors employing 4-MU can be developed to detect specific biomarkers associated with diseases, offering potential for early diagnosis and disease monitoring .

Other Applications:

Beyond the aforementioned applications, 8-Acetyl-7-hydroxy-4-methylcoumarin finds use in various other research areas:

- Drug discovery: 4-MU can be used in high-throughput screening assays to identify potential drug candidates by monitoring their interaction with specific targets .

- Material science: Researchers have explored the use of 4-MU in developing fluorescent polymers and nanoparticles for various applications, such as bioimaging and drug delivery .

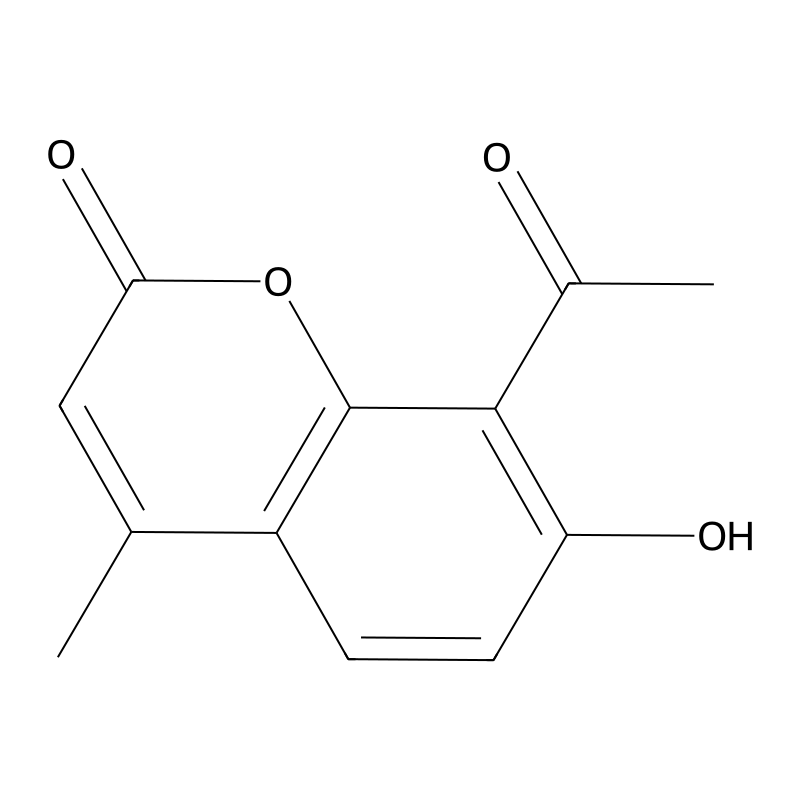

8-Acetyl-7-hydroxy-4-methylcoumarin is a synthetic derivative of coumarin, characterized by the presence of an acetyl group at the eighth position and a hydroxyl group at the seventh position of the coumarin backbone. The molecular formula for this compound is C₁₂H₁₀O₄, and it has a molecular weight of approximately 218.21 g/mol. The compound typically appears as a light orange to yellow crystalline powder and is soluble in methanol. Its melting point ranges from 168°C to 172°C, indicating good thermal stability .

Studies have investigated the potential role of 8-acetyl-7-hydroxy-4-methylcoumarin in the central nervous system, particularly its interaction with serotonin receptors. One study evaluated its affinity for the 5-HT1A and 5-HT2A receptors, which are involved in mood regulation and various neurological functions []. The findings suggest that the compound may have some interaction with these receptors, but further research is needed to elucidate its specific mechanism of action [].

The synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin involves several key reactions:

- Synthesis of 7-Hydroxy-4-methylcoumarin: This is achieved through the condensation of resorcinol with ethyl acetoacetate in sulfuric acid, yielding a bright yellow solid .

- Acetylation: The 7-hydroxy-4-methylcoumarin is then acetylated using acetic anhydride under reflux conditions to form 7-acetoxy-4-methylcoumarin .

- Fries Rearrangement: Finally, the Fries rearrangement is performed on 7-acetoxy-4-methylcoumarin in the presence of anhydrous aluminum chloride at elevated temperatures (125°C to 160°C). This rearrangement results in the formation of 8-acetyl-7-hydroxy-4-methylcoumarin

8-Acetyl-7-hydroxy-4-methylcoumarin exhibits various biological activities:

- Antimicrobial Activity: This compound has shown promising antibacterial and antifungal properties in various studies. For instance, it has been evaluated against several bacterial strains and exhibited significant antimicrobial efficacy

8-Acetyl-7-hydroxy-4-methylcoumarin finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it serves as a lead compound for developing new antimicrobial and anticancer agents.

- Fluorescent Probes: Its unique chemical structure allows it to be utilized in developing fluorescent probes for biochemical assays and imaging techniques

The synthesis methods for 8-acetyl-7-hydroxy-4-methylcoumarin can be summarized as follows:

- Preparation of 7-Hydroxy-4-methylcoumarin:

- React resorcinol with ethyl acetoacetate in sulfuric acid.

- Isolate and purify the product via recrystallization.

- Acetylation Process:

- Mix 7-hydroxy-4-methylcoumarin with acetic anhydride.

- Reflux for 1 to 5 hours and then isolate the acetoxy derivative.

- Fries Rearrangement:

- Preparation of 7-Hydroxy-4-methylcoumarin:

Research has indicated that 8-acetyl-7-hydroxy-4-methylcoumarin can form complexes with metal ions such as silver and copper. These metal complexes have shown enhanced biological activities compared to the free ligand. Interaction studies involving these complexes have demonstrated improved antimicrobial activity, suggesting potential applications in drug design and development

Several compounds share structural similarities with 8-acetyl-7-hydroxy-4-methylcoumarin, including:

Compound Name Structural Features Unique Properties 7-Hydroxycoumarin Hydroxyl group at position seven Antioxidant properties 7-Acetoxy-4-methylcoumarin Acetoxy group at position seven Precursor for further reactions Coumarin Basic structure without substitutions Foundational compound for derivatives 8-Hydroxyquinoline Hydroxyl group at position eight Antimicrobial activity Uniqueness of 8-Acetyl-7-hydroxy-4-methylcoumarin

What sets 8-acetyl-7-hydroxy-4-methylcoumarin apart from its analogs is its specific arrangement of functional groups that enhance its biological activity while maintaining stability. Its ability to form metal complexes further extends its application potential beyond that of simpler coumarins.

8-Acetyl-7-hydroxy-4-methylcoumarin possesses the molecular formula C₁₂H₁₀O₄ with a molecular weight of 218.21 grams per mole. The compound's structure consists of a benzopyranone core characteristic of coumarins, with specific substitutions that significantly influence its chemical behavior. The International Union of Pure and Applied Chemistry Standard InChIKey for this compound is WZOMQVFUPMLOGT-UHFFFAOYSA-N, providing a unique identifier for chemical databases. The molecule's three-dimensional conformation reveals important structural features, including the intramolecular hydrogen bond between the hydroxyl oxygen at position seven and the carbonyl oxygen of the acetyl group at position eight. This internal hydrogen bonding contributes to the compound's stability and affects its spectroscopic properties, particularly in excited states where hydrogen atom transfer processes have been observed.

The compound exhibits a planar aromatic system typical of coumarin derivatives, with the acetyl and hydroxyl substituents creating additional sites for chemical reactivity. Computational analysis using density functional theory has revealed that the compound undergoes excited state intramolecular hydrogen atom transfer, particularly during the transition from the ground state to the first excited state. This phenomenon has significant implications for its fluorescent properties and potential applications in photochemical processes.

The historical development of coumarin chemistry represents one of the most significant achievements in natural product research and synthetic organic chemistry. The journey began in 1820 when A. Vogel of Munich first isolated coumarin from tonka beans, initially mistaking it for benzoic acid [1] [2]. Simultaneously, Nicholas Jean Baptiste Gaston Guibourt of France independently isolated the same compound but correctly recognized it as a distinct substance, naming it "coumarine" [1] [2]. The confirmation that both researchers had isolated identical compounds came in 1835 when A. Guillemette definitively proved their findings represented the same chemical entity [1].

A pivotal moment in coumarin chemistry occurred in 1868 when William Henry Perkin achieved the first synthesis of coumarin [1] [2]. This breakthrough represented one of the earliest examples of successful synthetic organic chemistry and established coumarin as an accessible target for laboratory production. Perkin's work demonstrated that complex natural products could be replicated through chemical synthesis, fundamentally changing the approach to pharmaceutical and chemical manufacturing [3].

The foundation for modern coumarin derivative synthesis was established in 1883 when Hans von Pechmann developed the Pechmann condensation reaction [4] [5]. This method, involving the condensation of phenols with β-keto esters under acidic conditions, became the cornerstone technique for producing coumarin derivatives and remains widely used in contemporary synthetic chemistry [6] [7] [8].

Discovery of Anticoagulant Properties

A serendipitous discovery during 1920-1922 revealed the anticoagulant properties of coumarin derivatives when cattle in Canada and the northern United States suffered from hemorrhagic disease after consuming spoiled sweet clover hay [9] [10]. Frank W. Schofield of the Ontario Veterinary School identified that the fresh clover contained harmless coumarin, but spoilage converted it to a hemorrhagic agent [9] [10].

Year Milestone Researcher Significance 1820 First coumarin isolation A. Vogel, Munich Discovery from natural sources 1820 Independent isolation and naming N.J.B.G. Guibourt, France Established "coumarine" nomenclature 1868 First synthetic production William Henry Perkin, England Demonstrated synthetic accessibility 1883 Pechmann condensation development Hans von Pechmann, Germany Established key synthetic methodology 1939 Dicoumarol isolation Karl Paul Link, Wisconsin Anticoagulant discovery 1940 Dicoumarol synthesis Link Laboratory Structural confirmation Development of 8-Acetyl-7-hydroxy-4-methylcoumarin Synthesis

The synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin represents a sophisticated application of classical organic chemistry principles, particularly through the Fries rearrangement mechanism. This compound is typically synthesized via Fries rearrangement of 7-acetoxy-4-methylcoumarin under thermal or catalytic conditions using anhydrous aluminum trichloride [12] [13].

The Fries rearrangement mechanism demonstrates remarkable regioselectivity, with the acetyl group migrating preferentially to the 8-position rather than the 6-position [13] [14]. Research by Traven and colleagues revealed that this regioselectivity is largely temperature-independent for coumarin substrates, suggesting kinetic control of the reaction pathway [13] [15]. Studies using aluminum trichloride at 150-160°C for 1-1.5 hours consistently produce 8-acetyl-7-hydroxy-4-methylcoumarin as the major product [14] [16].

Alternative synthetic approaches include the two-step Pechmann condensation method, where resorcinol and ethyl acetoacetate first undergo condensation under acidic conditions to form 7-hydroxy-4-methylcoumarin, followed by acetylation and Fries rearrangement [17] [8] [18]. This method provides greater control over reaction conditions and often yields higher purity products [18] [19].

Synthesis Method Starting Materials Conditions Key Advantages Fries Rearrangement 7-acetoxy-4-methylcoumarin AlCl₃, 150-160°C Direct, regioselective Pechmann + Acetylation Resorcinol, ethyl acetoacetate H₂SO₄, then Ac₂O High purity, controlled Microwave-assisted Standard precursors Reduced time, energy Modern efficiency Research Significance and Contemporary Applications

Pharmaceutical and Biological Research

8-Acetyl-7-hydroxy-4-methylcoumarin has emerged as a compound of significant research interest due to its diverse biological activities [20] [21] [22]. Studies have demonstrated notable antimicrobial properties against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa [23] [24] [25]. Research by Mane and Garud revealed that derivatives incorporating this coumarin scaffold exhibit significant anti-inflammatory activity through COX enzyme inhibition [21] [26].

The compound's fluorescence properties have made it valuable in analytical chemistry and biological imaging applications [20] [28]. Its unique fluorescence characteristics, which are sensitive to environmental changes, enable its use as a probe for monitoring cellular processes and detecting specific molecular interactions [29].

Neurochemical Research

Recent investigations have explored the compound's potential in neurochemical applications, particularly its interaction with serotonin receptors 5-HT1A and 5-HT2A . These findings suggest possible applications in neurological research and mood regulation studies, expanding the therapeutic potential beyond traditional antimicrobial and anti-inflammatory uses.

Industrial and Analytical Applications

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the production of sodium cromoglycate [30]. Its role as a chromatographic standard facilitates detection and quantification of related compounds in analytical laboratories [20] . The compound's stability and well-characterized properties make it suitable for quality control applications in pharmaceutical manufacturing.

Research Domain Key Applications Significance Antimicrobial Studies Broad-spectrum activity Drug development potential Anti-inflammatory Research COX inhibition Chronic disease treatment Fluorescence Applications Biological imaging Cellular process monitoring Neurochemical Research Serotonin receptor interaction Neurological applications Analytical Chemistry Chromatographic standards Quality control methods XLogP3

1.7UNII

0084XV5Z4CGHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Irritant

Other CAS

2555-29-5Wikipedia

8-Acetyl-7-hydroxy-4-methylcoumarinDates

Last modified: 08-15-2023Explore Compound Types

Get ideal chemicals from 750K+ compounds

- Antimicrobial Activity: This compound has shown promising antibacterial and antifungal properties in various studies. For instance, it has been evaluated against several bacterial strains and exhibited significant antimicrobial efficacy